molecular formula C3H7NaO3S2 B095900 Sodium 3-mercaptopropanesulphonate CAS No. 17636-10-1

Sodium 3-mercaptopropanesulphonate

Cat. No. B095900
CAS RN: 17636-10-1
M. Wt: 178.2 g/mol
InChI Key: FRTIVUOKBXDGPD-UHFFFAOYSA-M
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Description

Sodium 3-mercaptopropanesulphonate (also known as MPSA) is a compound that has been studied for its potential in various chemical reactions and applications. It is a sodium salt of 3-mercaptopropanesulfonic acid and has been used in the synthesis of complex molecules and as a sulfur donor substrate for sulfurtransferases .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in several studies. For instance, sodium 3-mercaptopyruvate, a sulfur donor substrate for sulfurtransferases, was synthesized from 3-bromopyruvic acid using sodium hydrosulfide in anhydrous methanol . Additionally, MPSA has been used to produce a polymeric copper complex by reacting with copper (II) ions, which was then characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined using techniques such as single-crystal X-ray diffraction. For example, the polymeric copper complex mentioned earlier crystallizes in the monoclinic C2/c space group, with the Cu(II) ion coordinated to four water molecules and two MPSA ligands .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. It has been used as a substitute for anhydrous sodium sulfide in the synthesis of symmetrical diaryl sulfides, showing comparable yields under optimized conditions . Moreover, MPSA can reduce Cu(II) ions to Cu(I), which then re-oxidizes in the presence of oxygen to form polymeric complex species .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using a range of analytical techniques. Solid-state NMR, WAXS, FTIR, TGA, and DSC have been employed to study the properties of materials synthesized from 3-mercaptopropyltrimethoxysilane, revealing the influence of reaction conditions on the structure and physicochemical properties of the products . The thermal behavior of the polymeric copper complex derived from MPSA has also been investigated, showing a stepwise thermal decomposition that begins with the loss of water molecules .

Scientific Research Applications

  • Drug Delivery and Therapeutic Applications : Sodium 3-mercaptopropanesulphonate-functionalized gold nanoparticles (AuNP-3MPS) loaded with dexamethasone showed increased colloidal stability in biological media and non-toxicity in vitro. These nanoparticles continuously released bioactive dexamethasone, inducing cell proliferation arrest and apoptotic cell death in a human lymphoma cell line, and upregulated programmed cell death-1 molecule in activated mouse T lymphocytes. This study highlights the potential of this compound in drug delivery systems for cancer treatment (Rossi et al., 2016).

  • Biochemical Analysis and Detection : Electrochemical behavior of sodium 2-mercaptoethanesulphonate (Mesna) was studied using a hanging mercury drop electrode. The study found that adsorptive phase selective alternating current stripping voltammetry allows detection of Mesna at very low concentrations, demonstrating its application in biochemical analysis (Villar et al., 1990).

  • Chemotherapy Adjuvant : Sodium 2-mercaptoethanesulphonate (MESNA) is used as a uroprotective agent to prevent hemorrhagic cystitis during oxazaphosphorine cancer chemotherapy. It enhances the excretion of cysteine in urine, thus demonstrating its role as a supportive therapy in oncology (Jones et al., 1985).

  • Medical Applications in Otology : Sodium 2-mercaptoethanesulphonate (Mesna) has been explored for its potential in otological surgeries, such as in the treatment of cholesteatoma and adhesive otitis media. Studies found that topical Mesna application during ear surgery could improve recurrence rates and was safe without causing sensorineural hearing loss (Moffa et al., 2021).

  • Copper Electroplating : this compound is involved in copper electrodeposition processes. An experimental study compared the behavior of 3-mercaptopropanesulphonic acid sodium salt (MPSA) in copper plating, indicating its role in the acceleration of copper deposition (Tan et al., 2007).

Mechanism of Action

Target of Action

Sodium 3-mercaptopropanesulphonate, also known as Sodium 3-mercapto-1-propanesulfonate, primarily targets gold-coated substrates . This compound forms a self-assembled monolayer via chemisorption on these substrates .

Mode of Action

The compound interacts with its targets through a process known as chemisorption . This is a type of adsorption process where a chemical reaction occurs between the surface and the adsorbate. This results in a strong chemical bond between the molecule and the substrate .

Biochemical Pathways

The compound is involved in the thiol-ene reaction , a type of click chemistry . This reaction is used to prepare tetrasubstituted organosilicon thioether . The thiol-ene reaction is a powerful tool in materials science, allowing for the functionalization of materials in a highly efficient and versatile manner .

Result of Action

The primary result of this compound’s action is the formation of a self-assembled monolayer on gold-coated substrates . This can be used to prepare tetrasubstituted organosilicon thioether . Additionally, it can be used as a capping agent to functionalize gold nanoparticles for potential applications in the field of radiotherapy and drug delivery .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the presence or absence of water in the environment . Additionally, the compound’s chemisorption process could be influenced by the surface properties of the substrate . .

Safety and Hazards

Sodium 3-mercaptopropanesulphonate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Sodium 3-mercaptopropanesulphonate has been used in the fabrication of cobalt pillars via electrodeposition with multiple organic additives . This process is promising for the application of metal cobalt for electronic packaging .

properties

IUPAC Name

sodium;3-sulfanylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTIVUOKBXDGPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066232
Record name 1-Propanesulfonic acid, 3-mercapto-, monosodium salt
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Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17636-10-1
Record name Sodium 3-mercapto-1-propanesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-mercapto-, sodium salt (1:1)
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Record name 1-Propanesulfonic acid, 3-mercapto-, monosodium salt
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Record name Sodium 3-mercaptopropanesulphonate
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Record name Sodium 3-mercapto-1-propanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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